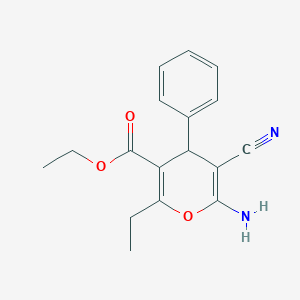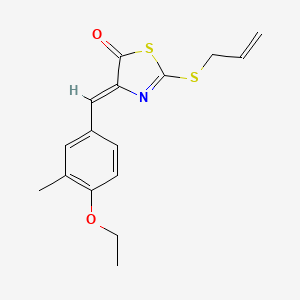![molecular formula C19H15N3O7 B5011718 5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011718.png)
5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as NPEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPEB belongs to the family of pyrimidine derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of biological activities. This compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in lab experiments.
Orientations Futures
There are several future directions for the study of 5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of COX-2 and LOX. Additionally, the potential use of this compound as a photosensitizer in photodynamic therapy warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-nitrophenol with 2-bromoethylamine hydrobromide to form 2-(4-nitrophenoxy)ethanamine. This intermediate is then reacted with 3-formylsalicylic acid to form the final product, this compound.
Applications De Recherche Scientifique
5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
5-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c23-17-16(18(24)21-19(25)20-17)11-12-2-1-3-15(10-12)29-9-8-28-14-6-4-13(5-7-14)22(26)27/h1-7,10-11H,8-9H2,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVUSGFJLLCQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5011658.png)
![1-(4-chlorophenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5011664.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B5011696.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)

![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
